

# (Rac)-MEM 1003: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |
|----------------------|----------------|-----------|--|
| Compound Name:       | (Rac)-MEM 1003 |           |  |
| Cat. No.:            | B10824521      | Get Quote |  |

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent, central nervous system-optimized dihydropyridine L-type calcium channel antagonist. Developed by Memory Pharmaceuticals, this compound was investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, primarily Alzheimer's disease and bipolar disorder. Despite showing some promise in preclinical models, it ultimately failed to meet its primary endpoints in Phase 2a clinical trials.[1][2][3] This guide provides a comprehensive overview of the available technical information on (Rac)-MEM 1003, intended for researchers, scientists, and drug development professionals.

**Core Compound Details** 

| Property            | Value                             | Source         |
|---------------------|-----------------------------------|----------------|
| Compound Name       | (Rac)-MEM 1003                    | MedchemExpress |
| Synonyms            | Racemate of MEM 1003              | MedchemExpress |
| Chemical Class      | Dihydropyridine                   | MedchemExpress |
| Mechanism of Action | L-type Ca2+ channel<br>antagonist | [1][2]         |
| CAS Number          | 165187-25-7                       | MedchemExpress |
| Molecular Formula   | C22H25CIN2O5                      | MedchemExpress |
| Molecular Weight    | 432.90 g/mol                      | MedchemExpress |



### **Preclinical and Clinical Development**

(Rac)-MEM 1003 was advanced into clinical trials based on preclinical data suggesting it had a selective effect on the central nervous system with a more benign cardiovascular profile compared to other L-type calcium channel modulators.[4] Preclinical studies in aged rats indicated that MEM 1003 could improve spatial memory and attentional performance.

#### **Clinical Trials**

Two key Phase 2a clinical trials were conducted to evaluate the efficacy and safety of MEM 1003.

A multi-center, randomized, double-blind, placebo-controlled Phase 2a study was conducted in 183 patients with mild to moderate Alzheimer's disease.[1] The trial did not meet its primary endpoint, which was a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score after 12 weeks of treatment.[1][3] However, a subgroup of patients who were also receiving cholinesterase inhibitors showed a positive, though not statistically significant, trend in favor of MEM 1003.[1]

| Alzheimer's Disease Phase 2a Trial Design |                                                                               |
|-------------------------------------------|-------------------------------------------------------------------------------|
| Number of Participants                    | 183                                                                           |
| Condition                                 | Mild to moderate Alzheimer's Disease                                          |
| Treatment Arms                            | - 30 mg MEM 1003 twice daily- 90 mg MEM 1003 twice daily- Placebo twice daily |
| Treatment Duration                        | 12 weeks                                                                      |
| Primary Endpoint                          | Mean change in ADAS-cog score                                                 |
| Key Outcome                               | Failed to meet primary endpoint.                                              |

A Phase 2a trial was also conducted to assess the efficacy of MEM 1003 in patients with acute mania associated with bipolar disorder.[2] This trial also failed to meet its primary and secondary outcome measures, indicating a lack of efficacy for this indication.[2]



| Bipolar Mania Phase 2a Trial Design |                                                                                |
|-------------------------------------|--------------------------------------------------------------------------------|
| Number of Participants              | 84                                                                             |
| Condition                           | Acute mania in bipolar disorder                                                |
| Treatment Arms                      | - MEM 1003 (up to 180 mg twice daily)- Placebo                                 |
| Treatment Duration                  | 21 days                                                                        |
| Primary Endpoint                    | ≥50% improvement from baseline in the Young<br>Mania Rating Scale (YMRS) score |
| Key Outcome                         | Failed to meet primary endpoint.                                               |

## **Experimental Protocols**

While specific, detailed experimental protocols for **(Rac)-MEM 1003** are not publicly available, the following sections describe plausible methodologies based on standard practices for characterizing dihydropyridine L-type calcium channel antagonists.

### **Synthesis**

(Rac)-MEM 1003, as a dihydropyridine derivative, can likely be synthesized via the Hantzsch dihydropyridine synthesis.[5][6][7][8] This is a multi-component reaction that involves the condensation of an aldehyde, a  $\beta$ -ketoester, and a nitrogen donor.

Plausible Synthesis Workflow:





Click to download full resolution via product page

Plausible synthesis workflow for (Rac)-MEM 1003.

# In Vitro Characterization: Patch-Clamp Electrophysiology

To characterize the inhibitory activity of **(Rac)-MEM 1003** on L-type calcium channels, whole-cell patch-clamp electrophysiology would be the gold-standard method.[9][10][11][12]

Experimental Workflow for Electrophysiological Characterization:



Click to download full resolution via product page

Workflow for electrophysiological characterization.



## **Mechanism of Action and Signaling Pathways**

(Rac)-MEM 1003 functions as an antagonist of L-type voltage-gated calcium channels (L-VGCCs). In neurons, these channels, particularly the CaV1.2 and CaV1.3 subtypes, play a critical role in coupling membrane depolarization to intracellular signaling cascades that regulate processes such as gene expression and synaptic plasticity.[13][14][15]

By blocking these channels, **(Rac)-MEM 1003** is hypothesized to modulate downstream signaling pathways that are dysregulated in conditions like Alzheimer's disease. Perturbations in calcium homeostasis are a known factor in the pathophysiology of neurodegenerative diseases.[4]

Signaling Pathway Downstream of L-type Calcium Channel Blockade:



Click to download full resolution via product page



Signaling pathway modulated by (Rac)-MEM 1003.

#### Conclusion

(Rac)-MEM 1003 is a well-characterized L-type calcium channel antagonist from a chemical standpoint. However, the lack of positive data from Phase 2a clinical trials in both Alzheimer's disease and bipolar mania has halted its clinical development. The publicly available information lacks specific quantitative preclinical data, such as binding affinities and pharmacokinetic profiles, as well as detailed clinical trial results. Despite its failure in the clinic, the development history of (Rac)-MEM 1003 provides valuable insights into the challenges of targeting L-type calcium channels for neurological and psychiatric disorders. Future research in this area may benefit from a more targeted approach, potentially focusing on specific L-type calcium channel subtypes or combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch pyridine synthesis Wikipedia [en.wikipedia.org]
- 9. docs.axolbio.com [docs.axolbio.com]



- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Patch Clamp Protocol [labome.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Neuronal calcium signaling: function and dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-MEM 1003: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824521#what-is-rac-mem-1003]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com